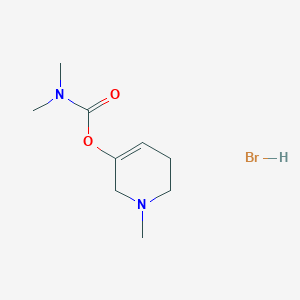
Tetrahydropyridostigmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropyridostigmine (THP) is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. THP is a derivative of pyridostigmine, a medication used to treat myasthenia gravis, a neuromuscular disorder. THP has been shown to have unique properties that make it an ideal candidate for use in scientific research.
Wirkmechanismus
Tetrahydropyridostigmine is an acetylcholinesterase inhibitor, meaning that it prevents the breakdown of acetylcholine by the enzyme acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemische Und Physiologische Effekte
Tetrahydropyridostigmine has been shown to have a number of biochemical and physiological effects. In animal studies, Tetrahydropyridostigmine has been shown to increase acetylcholine levels in the brain, improve cognitive function, and enhance memory. Tetrahydropyridostigmine has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tetrahydropyridostigmine in scientific research is that it is a selective acetylcholinesterase inhibitor, meaning that it does not affect other enzymes or neurotransmitters. Tetrahydropyridostigmine is also relatively stable and has a long half-life, making it a useful tool for studying the effects of acetylcholinesterase inhibition over time. However, Tetrahydropyridostigmine has some limitations, including its potential toxicity at high doses and its limited solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for research on Tetrahydropyridostigmine. One area of interest is the use of Tetrahydropyridostigmine as a tool to study the role of acetylcholinesterase inhibition in neurodegenerative diseases such as Alzheimer's disease. Tetrahydropyridostigmine may also have potential as a therapeutic agent for these diseases. Additionally, Tetrahydropyridostigmine could be used to study the effects of acetylcholinesterase inhibition on other physiological systems, such as the cardiovascular system. Overall, Tetrahydropyridostigmine is a promising tool for scientific research that has the potential to shed light on a variety of important biological processes.
Synthesemethoden
Tetrahydropyridostigmine can be synthesized through a multi-step process starting with the reaction of 3-picolyl chloride with sodium hydride to form 3-picolyl sodium salt. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form the desired product, Tetrahydropyridostigmine.
Wissenschaftliche Forschungsanwendungen
Tetrahydropyridostigmine has been used in a variety of scientific research applications, including studying the effects of acetylcholinesterase inhibitors on the central nervous system and investigating the role of cholinergic neurotransmission in cognitive function. Tetrahydropyridostigmine has also been used as a tool to study the structure and function of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Eigenschaften
CAS-Nummer |
132975-02-1 |
|---|---|
Produktname |
Tetrahydropyridostigmine |
Molekularformel |
C9H17BrN2O2 |
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl) N,N-dimethylcarbamate;hydrobromide |
InChI |
InChI=1S/C9H16N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h5H,4,6-7H2,1-3H3;1H |
InChI-Schlüssel |
UEXFLQKPRFNWLK-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
Kanonische SMILES |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
Andere CAS-Nummern |
132975-02-1 |
Synonyme |
3-(N,N-dimethylcarbamyloxy)-1-methyl-delta(3)-tetrahydropyridine tetrahydropyridostigmine tetrahydropyridostigmine hydrobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
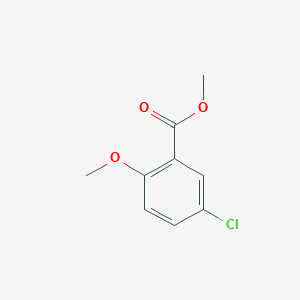
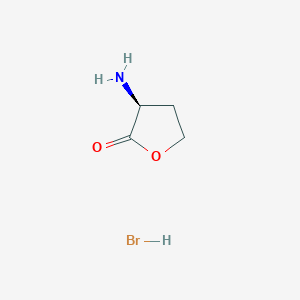

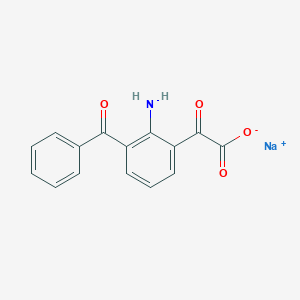
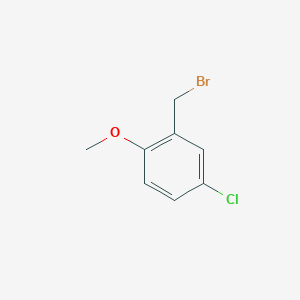

![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
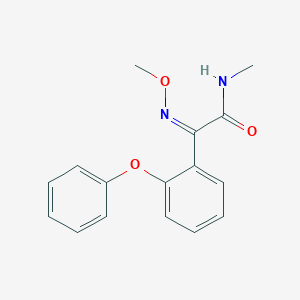


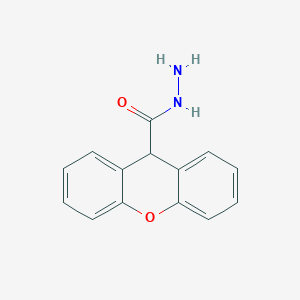
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)